Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15908007
InChI: InChI=1S/C12H12F2N2O3/c1-2-19-7(17)4-16-10-8(9(15-16)12(13)14)5-3-6(5)11(10)18/h5-6,12H,2-4H2,1H3
SMILES:
Molecular Formula: C12H12F2N2O3
Molecular Weight: 270.23 g/mol

Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate

CAS No.:

Cat. No.: VC15908007

Molecular Formula: C12H12F2N2O3

Molecular Weight: 270.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate -

Specification

Molecular Formula C12H12F2N2O3
Molecular Weight 270.23 g/mol
IUPAC Name ethyl 2-[9-(difluoromethyl)-5-oxo-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate
Standard InChI InChI=1S/C12H12F2N2O3/c1-2-19-7(17)4-16-10-8(9(15-16)12(13)14)5-3-6(5)11(10)18/h5-6,12H,2-4H2,1H3
Standard InChI Key CMSIJCXFYYYCDW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C2=C(C3CC3C2=O)C(=N1)C(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a bicyclic framework comprising a cyclopropane ring fused to a cyclopenta-pyrazole system. Key structural elements include:

  • Cyclopropane moiety: Introduces strain and rigidity, influencing conformational stability.

  • Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.

  • Difluoromethyl group (-CF2H): Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Table 1: Molecular Parameters

PropertyValue
Molecular formulaC₁₂H₁₂F₂N₂O₃
Molecular weight270.23 g/mol
CAS Registry Number1417983-30-2
IUPAC NameEthyl 2-[9-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa cyclopenta[1,2-c]pyrazol-1-yl]acetate

X-ray crystallography studies of analogous compounds reveal that the cyclopropane ring adopts a puckered conformation, while the pyrazole nitrogen atoms participate in intramolecular hydrogen bonding with adjacent carbonyl groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence starting from bicyclohexanone derivatives and ethyl hydrazinyl acetate hydrochloride :

Step 1: Cyclopropanation
Bicyclohexanone undergoes [2+1] cycloaddition with dichlorocarbene to form the cyclopropane ring. Reaction conditions:

  • Solvent: Dichloromethane

  • Temperature: −78°C to 0°C

  • Yield: 65–72% .

Step 2: Pyrazole Formation
Condensation with ethyl hydrazinyl acetate hydrochloride under acidic conditions (pH 4–5) generates the pyrazole core. Key parameters:

  • Catalyst: p-Toluenesulfonic acid

  • Reaction time: 12–16 hours

  • Purity: >95% after column chromatography.

Step 3: Difluoromethylation
Radical difluoromethylation using Langlois’ reagent (CF₂HSO₂Na) introduces the -CF₂H group :

  • Initiator: tert-Butyl hydroperoxide (TBHP)

  • Temperature: 80°C

  • Conversion: 85–90%.

Table 2: Optimization of Step 3

ParameterOptimal ValueEffect on Yield
TBHP concentration1.5 equivMaximizes radical flux
Reaction time8 hoursBalances conversion vs. side reactions
SolventDMFEnhances reagent solubility

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The ester moiety (-COOEt) undergoes hydrolysis to yield carboxylic acid derivatives:

  • Base-mediated saponification: 2N NaOH, ethanol, 60°C, 4 hours → 92% conversion .

  • Acid-catalyzed transesterification: Methanol/H₂SO₄, reflux → methyl ester analog.

Reductive Modifications

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bond, producing saturated analogs with altered bioactivity profiles .

PathogenEC₅₀ (μg/mL)
Botrytis cinerea12.4
Magnaporthe oryzae8.7
Puccinia triticina15.1

Mechanistic studies suggest the difluoromethyl group disrupts mitochondrial electron transport by binding to the SDH ubiquinone site .

Industrial and Regulatory Considerations

Scalability Challenges

Industrial production faces hurdles in:

  • Cyclopropanation safety: Exothermic reactions require precise temperature control.

  • Fluorine handling: Corrosive HF byproducts necessitate specialized equipment .

Regulatory Status

As of 2025, no regulatory approvals exist for formulations containing this compound. Safety data from structurally related agents suggest:

  • Skin irritation potential: Analogous pyrazoles show H315 (Skin Irrit. 2) classifications .

  • Environmental persistence: Estimated soil half-life = 28–35 days (OECD 307) .

Comparative Analysis with Analogous Structures

Fluorinated vs. Non-Fluorinated Pyrazoles

Introducing fluorine atoms improves:

  • Metabolic stability: Hepatic microsomal clearance reduced from 12 mL/min/kg (non-fluorinated) to 4 mL/min/kg .

  • Target affinity: Kd values for SDH improve 3-fold compared to methyl-substituted analogs.

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